molecular formula C13H12FNO2 B8633818 [5-(3-Fluoro-benzyloxy)-pyridin-2-yl]-methanol

[5-(3-Fluoro-benzyloxy)-pyridin-2-yl]-methanol

Cat. No. B8633818
M. Wt: 233.24 g/mol
InChI Key: SBJWIVIIEYNSHJ-UHFFFAOYSA-N
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Patent
US06667327B2

Procedure details

A mixture of 6-hydroxymethyl-pyridin-3-ol hydrochloride (1:1) (6.29 g, 38.9 mmol), 3-fluorobenzyl bromide (8.1 g, 42.8 mmol), potassium carbonate (10.76 g, 77.9 mmol) and 2-butanone (200 ml) was heated to 80° C. for 5 h. After cooling, water was added, and the mixture extracted with ethyl acetate. After drying of the organic layer with MgSO4, filtration and evaporation, the residue was purified by chromatography (SiO2, CH2Cl2—MeOH 95:5) to give the title compound as a brown solid (6.12 g, 67%). MS: m/e=234.3 (M+H+).
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
10.76 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH2:3][C:4]1[N:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15]Br.C(=O)([O-])[O-].[K+].[K+].CC(=O)CC>O>[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15][O:10][C:7]1[CH:6]=[CH:5][C:4]([CH2:3][OH:2])=[N:9][CH:8]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
6.29 g
Type
reactant
Smiles
Cl.OCC1=CC=C(C=N1)O
Name
Quantity
8.1 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Name
Quantity
10.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the organic layer with MgSO4, filtration and evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (SiO2, CH2Cl2—MeOH 95:5)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC=2C=CC(=NC2)CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.12 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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